4-Bromo-3,5,7-trichloro-2-methylquinoline

説明

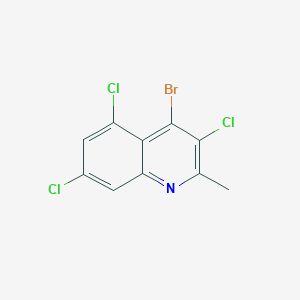

4-Bromo-3,5,7-trichloro-2-methylquinoline (CAS: 1333255-86-9) is a halogenated quinoline derivative with a molecular formula of C₁₀H₅BrCl₃N and a molecular weight of 325.5 g/mol. This compound is characterized by a quinoline backbone substituted with a bromine atom at position 4, chlorine atoms at positions 3, 5, and 7, and a methyl group at position 2 . It is commercially available at 95% purity (MFCD20036489) and serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Structure

2D Structure

特性

IUPAC Name |

4-bromo-3,5,7-trichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrCl3N/c1-4-10(14)9(11)8-6(13)2-5(12)3-7(8)15-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRILYHOTWHIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=CC(=CC2=N1)Cl)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrCl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5,7-trichloro-2-methylquinoline typically involves multi-step organic reactions. One common method includes the bromination and chlorination of 2-methylquinoline. The reaction conditions often require the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

化学反応の分析

Types of Reactions

4-Bromo-3,5,7-trichloro-2-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Drug Development

The compound has shown promise as an intermediate in the synthesis of biologically active molecules. Its halogen substituents enhance reactivity, making it suitable for various chemical transformations such as amination, etherification, and coupling reactions. These transformations are crucial in creating new drug candidates that target a range of diseases, including cancer and infectious diseases .

Case Study: Antimicrobial Activity

Research has indicated that chlorine-containing compounds exhibit enhanced antimicrobial properties. For instance, studies have shown that modifications to quinoline derivatives can lead to compounds with significant antibacterial activity against pathogens like E. coli and Staphylococcus aureus. The presence of chlorine atoms in the structure increases the efficacy of these compounds .

Antitumor Agents

The synthesis of 4-bromo-3,5,7-trichloro-2-methylquinoline derivatives has been explored in developing new antitumor agents. The compound's ability to interact with biological targets through its reactive sites makes it a candidate for further exploration in cancer therapy .

Organic Electronics

Halogenated quinolines are being investigated for their potential use in organic electronic materials due to their electronic properties. The incorporation of this compound into polymer matrices may enhance charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Photocatalysts

Recent studies have suggested that quinoline derivatives can act as effective photocatalysts in various organic reactions under UV light. The presence of bromine and chlorine atoms can facilitate electron transfer processes, enhancing the efficiency of photocatalytic systems .

Building Block for Complex Molecules

This compound serves as a crucial building block in synthesizing more complex organic molecules. Its structural features allow it to participate in multiple reactions, leading to the formation of diverse chemical entities that are valuable in both academic research and industrial applications .

Safety and Handling Considerations

Given its toxicity classification (Acute Tox. 3 Oral), handling this compound requires appropriate safety measures to mitigate risks associated with exposure. It is classified as hazardous due to its potential acute toxicity and chronic environmental effects . Proper laboratory protocols should be followed when working with this compound.

作用機序

The mechanism of action of 4-Bromo-3,5,7-trichloro-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Key Features:

- Substituents : Bromine (position 4), chlorine (positions 3, 5, 7), and methyl (position 2).

- Applications : Used in the synthesis of complex heterocyclic compounds and as a precursor for drug discovery .

- Synthetic Relevance : Halogen atoms enhance reactivity in cross-coupling reactions, while the methyl group may influence steric and electronic properties .

Comparison with Structurally Similar Quinoline Derivatives

Structural Analogs and Their Properties

The following table compares 4-Bromo-3,5,7-trichloro-2-methylquinoline with three closely related compounds:

Key Differences and Implications

Substituent Position and Reactivity: The bromine at position 4 in the target compound contrasts with 3-Bromo-4,5,7-trichloroquinoline (Br at position 3), which may alter regioselectivity in substitution reactions .

Electronic Effects: The trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)quinoline () provides strong electron-withdrawing effects, increasing electrophilicity compared to the target compound’s methyl group .

Physicochemical Properties: 3-Bromo-4-chloro-2,5,7-trimethylquinoline () has a lower molecular weight (284.6 g/mol) and higher hydrophobicity due to three methyl groups, which may improve membrane permeability in drug design .

Toxicity and Handling: Halogenated quinolines generally require precautions against skin/eye irritation and respiratory exposure, as seen in related compounds like 4-Bromo-3,5-dimethylphenol () .

Stability and Reactivity

- The target compound’s stability under acidic/basic conditions is inferred from analogs like 4-Bromo-8-chloro-5-methoxy-2-methylquinoline (), which retains integrity in polar aprotic solvents .

- Dehalogenation risks are higher in compounds with multiple chlorine atoms, necessitating controlled reaction conditions .

生物活性

4-Bromo-3,5,7-trichloro-2-methylquinoline is a halogenated quinoline derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H5BrCl3N

- Molecular Weight : 325.4 g/mol

- Canonical SMILES : CC1=C(C(=C2C(=CC(=CC2=N1)Cl)Cl)Br)Cl

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The compound can modulate the activity of enzymes and receptors, influencing several biochemical pathways. Its halogen substituents may enhance its lipophilicity and biological activity compared to non-halogenated analogs.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of the cell cycle, particularly affecting G1/S phase transition.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain kinases and phosphatases, which are crucial in cancer progression.

Case Studies

-

Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development . -

Anticancer Activity :

In vitro studies reported in Cancer Letters highlighted that this compound significantly reduced cell viability in human breast cancer cell lines (MCF-7). The compound was found to activate apoptotic pathways through upregulation of pro-apoptotic proteins . -

Enzyme Inhibition Studies :

Research published in Biochemical Pharmacology indicated that the compound acts as a selective inhibitor of protein kinase C (PKC), which is implicated in various cancer signaling pathways. This inhibition was linked to a reduction in tumor growth in xenograft models .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Significant | Selective |

| 8-Bromo-4-chloro-2-methylquinoline | Moderate | Moderate | Non-selective |

| 6-Bromo-4-chloro-2-methylquinoline | Low | Low | None |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-bromo-3,5,7-trichloro-2-methylquinoline, and how are intermediates characterized?

- Methodology : Multi-step synthesis often involves halogenation and methylation reactions. For example, bromination of a quinoline precursor using reagents like PBr₃ or NBS, followed by chlorination with SOCl₂ or Cl₂ gas. Intermediates are tracked using LCMS (e.g., m/z 294 [M+H]+ in early steps) and HPLC retention times (e.g., 0.66 minutes under SQD-FA05 conditions) to confirm purity and identity .

- Key Tools : LCMS for mass confirmation, HPLC for purity assessment, and NMR for structural elucidation.

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) confirm the molecular structure of this compound?

- Methodology :

- NMR : Compare chemical shifts of protons (e.g., methyl groups at δ ~2.5 ppm) and carbons with analogous compounds (e.g., 8-bromo-4-chloro-2-methylquinoline derivatives) .

- X-ray Crystallography : Resolve bond angles and halogen positions. For example, studies on 2-bromo-5,7-dimethoxy-4-phenylquinoline used single-crystal X-ray diffraction (R factor = 0.029) to validate stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., conflicting HPLC retention times or LCMS m/z values) during synthesis?

- Methodology : Apply iterative data triangulation:

Reproducibility Checks : Repeat reactions under controlled conditions (e.g., inert atmosphere, standardized temperatures).

Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., bromine’s 1:1 isotopic signature).

Cross-Platform Validation : Compare HPLC retention times across multiple columns (e.g., QC-SMD-TFA05 vs. SQD-FA05 systems) .

- Case Study : Discrepancies in m/z values may arise from adduct formation (e.g., sodium or potassium adducts), requiring ionization source optimization .

Q. What strategies optimize reaction yields in the halogenation steps of this compound synthesis?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., bromine incorporation at the 4-position).

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Evidence from trifluoromethoxyquinoline syntheses shows DMF improves halogenation efficiency .

- Catalyst Screening : Evaluate Pd or Cu catalysts for selective bromination .

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Simulate electron density maps to identify reactive sites (e.g., bromine at C4 as a Suzuki coupling hotspot).

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide functionalization. For example, methyl group positioning influences steric hindrance in quinoline-based inhibitors .

Q. What approaches are used to study structure-activity relationships (SAR) in this compound derivatives?

- Methodology :

- Analog Synthesis : Replace substituents systematically (e.g., 3,5-dichloro → 3,5-difluoro) and assess bioactivity. Evidence from pyrrolo[1,2-b]pyridazine derivatives shows fluorination enhances metabolic stability .

- Pharmacophore Mapping : Use X-ray structures of target complexes (e.g., thymidylate synthase) to identify critical interactions .

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

Data Handling and Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

- Methodology :

- Standardized Protocols : Document solvent grades, instrument calibration (e.g., NMR shimming with TMSP), and temperature controls.

- Collaborative Validation : Share raw data (e.g., .dx NMR files) via repositories like Zenodo for peer verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。